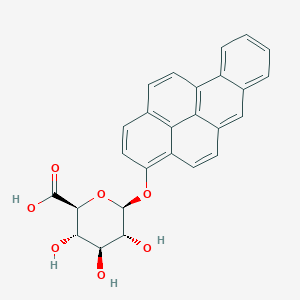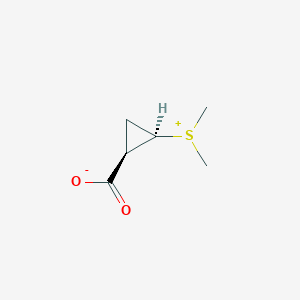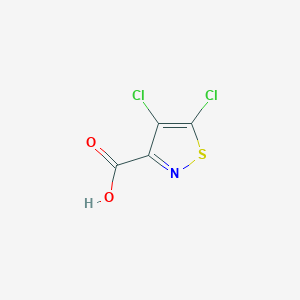
1-(2,4-Dinitrophenyl)-2-(4-fluorobenzylidene)hydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,4-Dinitrophenyl)-2-(4-fluorobenzylidene)hydrazine, or DFPBH, is a versatile hydrazine compound that has a wide range of applications in both scientific research and industrial processes. DFPBH is also known as 4-fluorobenzylidene-2,4-dinitrophenylhydrazine, 4-fluorobenzylidenehydrazine, and 4-fluorobenzylidene-2,4-dinitrophenol. It is a yellow-colored solid that is soluble in organic solvents and has a melting point of 114-116°C. DFPBH is used as a reagent in organic synthesis, as a catalyst in the manufacture of pharmaceuticals, and as an intermediate in the production of dyes and pigments.
Aplicaciones Científicas De Investigación
Synthesis of Nitrogen-Rich Energetic Material
1-(2,4-Dinitrophenyl)-2-(4-fluorobenzylidene)hydrazine can be used in the synthesis of nitrogen-rich energetic compounds. A study by Gürpınar et al. (2021) explored the synthesis of such compounds through nucleophilic substitution reactions, providing insights into their thermal stability and potential applications in energetic materials (Gürpınar et al., 2021).
Chemosensor for Fluoride Ions
This compound has been employed as a chemosensor for fluoride ions. Pegu et al. (2015) designed and synthesized a derivative that acts as an optical chemosensor, demonstrating its ability to detect fluoride ions through color changes (Pegu et al., 2015).
Protein Interaction Studies
In the field of biochemistry, derivatives of this compound have been utilized to study protein interactions. Behera et al. (2020) investigated the binding interactions of such derivatives with bovine serum albumin, using fluorescence spectroscopy and molecular docking methods (Behera et al., 2020).
Spectrophotometric Analysis
The compound has applications in spectrophotometric analysis. For instance, Pasha (2020) described its use in determining paracetamol in pharmaceutical samples (Pasha, 2020).
Antimicrobial Properties
Research has also been conducted on the antimicrobial properties of its derivatives. A study by Ere et al. (2020) synthesized hydrazones derived from this compound, examining their antibacterial and antioxidant activities (Ere et al., 2020).
Propiedades
IUPAC Name |
N-[(E)-(4-fluorophenyl)methylideneamino]-2,4-dinitroaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FN4O4/c14-10-3-1-9(2-4-10)8-15-16-12-6-5-11(17(19)20)7-13(12)18(21)22/h1-8,16H/b15-8+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WELVTVZWNPRATB-OVCLIPMQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FN4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![2-Chloro-6-methylimidazo[1,2-b]pyridazine](/img/structure/B143242.png)


